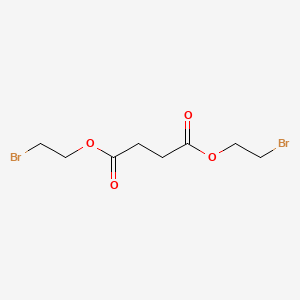
Bis(2-bromoethyl) butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-bromoethyl) butanedioate is an organic compound with the molecular formula C8H12Br2O4 It is characterized by the presence of two bromoethyl groups attached to a butanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromoethyl) butanedioate typically involves the esterification of butanedioic acid (succinic acid) with 2-bromoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production efficiency and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-bromoethyl) butanedioate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromoethyl groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative cleavage of the ester groups can be achieved using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation: Performed in aqueous or organic solvents with the addition of the oxidizing agent under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or ethers depending on the nucleophile used.
Reduction: Formation of bis(2-hydroxyethyl) butanedioate.
Oxidation: Formation of butanedioic acid and other oxidation products.
Scientific Research Applications
Bis(2-bromoethyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent in protein studies.
Medicine: Explored for its potential as a prodrug or in drug delivery systems due to its ability to undergo controlled chemical transformations.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of bis(2-bromoethyl) butanedioate involves its ability to undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the bromine atoms, which makes the carbon atoms in the bromoethyl groups more susceptible to nucleophilic attack. The resulting products can interact with various molecular targets and pathways, depending on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) butanedioate: Similar structure but with chlorine atoms instead of bromine.
Bis(2-iodoethyl) butanedioate: Similar structure but with iodine atoms instead of bromine.
Bis(2-fluoroethyl) butanedioate: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Bis(2-bromoethyl) butanedioate is unique due to the specific reactivity of the bromoethyl groups, which can undergo a wide range of chemical transformations. The presence of bromine atoms provides a balance between reactivity and stability, making it a versatile compound for various applications in organic synthesis and materials science.
Properties
CAS No. |
90085-84-0 |
|---|---|
Molecular Formula |
C8H12Br2O4 |
Molecular Weight |
331.99 g/mol |
IUPAC Name |
bis(2-bromoethyl) butanedioate |
InChI |
InChI=1S/C8H12Br2O4/c9-3-5-13-7(11)1-2-8(12)14-6-4-10/h1-6H2 |
InChI Key |
DSOPUQZZMOTWDF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OCCBr)C(=O)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















